1,3-Disiloxanediol, 1,1,3,3-tetramethyl-

Description

The exact mass of the compound 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.66 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

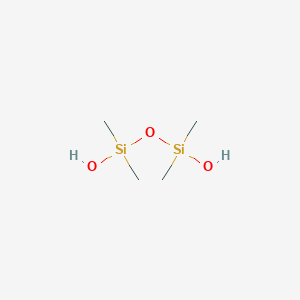

Structure

3D Structure

Properties

IUPAC Name |

hydroxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H14O3Si2/c1-8(2,5)7-9(3,4)6/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEAZKFNWPIFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O)O[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061505 | |

| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-15-6 | |

| Record name | 1,1,3,3-Tetramethyl-1,3-disiloxanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethyldisiloxane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of a Simple Silanediol

An In-depth Technical Guide to the Synthesis of 1,1,3,3-Tetramethyl-1,3-disiloxanediol

In the landscape of advanced materials and pharmaceutical development, the molecular building blocks we choose are paramount. 1,1,3,3-tetramethyl-1,3-disiloxanediol, a seemingly simple organosilicon compound, represents a critical nexus of functionality and structural simplicity. Its utility as a precursor for complex silicone polymers, a key component in medicinal chemistry, and a versatile synthetic intermediate makes mastering its synthesis a crucial capability for any advanced research team.[1] This guide moves beyond mere procedural recitation. It is designed to provide a deep, mechanistic understanding of the core synthesis methodologies, empowering researchers to not only replicate but also innovate. We will explore the causality behind critical process parameters, compare competing synthetic strategies, and provide the practical, field-proven insights necessary for achieving high purity and yield.

The Primary Synthetic Route: Controlled Hydrolysis of a Dichloro Precursor

The most established and economically viable pathway to 1,1,3,3-tetramethyl-1,3-disiloxanediol begins with its chlorinated analogue, 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. The foundational logic of this process rests on the high reactivity of the silicon-chlorine (Si-Cl) bond toward nucleophilic substitution by water.

Mechanistic Rationale and Control Parameters

The core reaction is a straightforward hydrolysis: each Si-Cl bond is replaced by a silicon-hydroxyl (Si-OH) group, liberating hydrochloric acid (HCl) as a byproduct.

(CH₃)₂ClSi-O-SiCl(CH₃)₂ + 2 H₂O → (CH₃)₂HSi-O-SiH(CH₃)₂ + 2 HCl

However, the nascent silanol groups are themselves reactive. They can undergo condensation reactions—either acid- or base-catalyzed—to form longer siloxane chains. This self-condensation is the primary competing reaction and the main source of impurities. Therefore, the entire experimental design is engineered to favor the initial hydrolysis while suppressing subsequent condensation.

Causality Behind Experimental Choices:

-

Temperature Control: The rate of condensation is highly temperature-dependent. Executing the hydrolysis at low temperatures (typically 0-15°C) is the most critical factor in minimizing the formation of polymeric byproducts. This kinetically throttles the condensation pathway while still allowing the rapid hydrolysis of the Si-Cl bond to proceed.

-

pH Management: The reaction generates stoichiometric amounts of HCl, which is a potent catalyst for silanol condensation. To prevent this, the reaction is typically performed in a two-phase system where the aqueous phase contains a mild base, such as sodium bicarbonate. This base neutralizes the HCl as it forms, maintaining a near-neutral pH and preventing acid-catalyzed polymerization.

-

Solvent Selection: A water-immiscible organic solvent, such as diethyl ether or hexane, is used to dissolve the nonpolar starting material, 1,3-dichloro-1,1,3,3-tetramethyldisiloxane.[2] This creates a large interfacial area for the reaction to occur and simplifies the workup, as the desired product remains in the organic phase while the salt byproduct (e.g., NaCl) is sequestered in the aqueous phase.

Experimental Workflow: Hydrolysis of 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane

This protocol is a self-validating system designed for high purity.

Step 1: Reaction Setup

-

Equip a three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer.

-

Place the flask in an ice-water bath to ensure rigorous temperature control.

-

Charge the flask with 1,3-dichloro-1,1,3,3-tetramethyldisiloxane (1.0 eq) and diethyl ether (approx. 2 mL per gram of starting material). Begin stirring and cool the solution to below 15°C.[2]

Step 2: Controlled Hydrolysis

-

Fill the dropping funnel with a saturated aqueous solution of sodium bicarbonate (approx. 2.0 eq of NaHCO₃).

-

Add the bicarbonate solution dropwise to the stirred ethereal solution. The rate of addition must be carefully controlled to maintain the internal temperature below 20-25°C.[2] Effervescence (CO₂ evolution) will be observed as the HCl is neutralized.

-

After the addition is complete, allow the mixture to stir for an additional 15-30 minutes in the ice bath.

Step 3: Workup and Isolation

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic (ether) layer. Wash the organic layer sequentially with a small amount of saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

Step 4: Purification

-

Remove the solvent (diethyl ether) using a rotary evaporator under reduced pressure.

-

The resulting crude product, a white solid, can be further purified by recrystallization from a non-polar solvent like hexane or by sublimation under vacuum to yield pure 1,1,3,3-tetramethyl-1,3-disiloxanediol.

Workflow Visualization

Caption: Workflow for the synthesis of 1,1,3,3-tetramethyl-1,3-disiloxanediol via hydrolysis.

Alternative Strategy: Metal-Free Oxidative Hydrolysis

A more modern and "greener" approach avoids the use of chlorinated precursors altogether. This method involves the direct oxidative hydrolysis of 1,1,3,3-tetramethyldisiloxane (TMDSO), the dihydride analogue. This pathway is attractive as it avoids the generation of corrosive HCl and chlorinated waste streams.[3]

Principle and Advantages

The reaction converts the silicon-hydride (Si-H) bonds into silicon-hydroxyl (Si-OH) bonds using an oxygen source, typically hydrogen peroxide (H₂O₂), often under basic or organocatalytic conditions.[3]

(CH₃)₂HSi-O-SiH(CH₃)₂ + 2 H₂O₂ --(Catalyst)--> (CH₃)₂HSi-O-SiH(CH₃)₂ + 2 H₂O

Key Advantages:

-

Atom Economy: This method is inherently more atom-economical.

-

Milder Conditions: The reaction can often be performed under very mild, metal-free conditions.[3]

-

Reduced Waste: Eliminates the production of HCl and the corresponding salt waste after neutralization.

-

High Selectivity: Organocatalytic methods can offer high chemoselectivity, preventing over-oxidation or side reactions.[3]

Mechanistic Visualization

Caption: Conceptual mechanism for the catalytic oxidative hydrolysis of TMDSO.

Method Comparison: A Quantitative Overview

| Feature | Hydrolysis of Dichloride | Oxidative Hydrolysis of Dihydride |

| Starting Material | 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | 1,1,3,3-Tetramethyldisiloxane (TMDSO) |

| Primary Reagent | Water (with mild base) | Hydrogen Peroxide |

| Byproduct | Hydrochloric Acid (neutralized to salt) | Water |

| Key Advantage | Low-cost, readily available starting material[4] | "Green" process, no corrosive byproducts[3] |

| Key Challenge | Strict temperature and pH control needed | Catalyst selection, potential for side reactions |

| Waste Stream | Aqueous salt solution | Minimal, primarily water |

Product Characterization and Validation

Confirming the identity and, crucially, the purity of the final product is a non-negotiable step. The primary potential impurity is the presence of oligomeric or polymeric siloxanes resulting from undesired condensation.

-

¹H NMR Spectroscopy: In a suitable solvent (e.g., CDCl₃), the product should exhibit a sharp, distinct singlet for the twelve equivalent methyl protons (Si-CH₃). The presence of multiple, broader signals in this region suggests oligomerization. A second signal corresponding to the two hydroxyl protons (Si-OH) will also be present; its chemical shift can vary with concentration and solvent.[5]

-

FTIR Spectroscopy: Key stretches confirm the structure: a broad peak around 3200-3400 cm⁻¹ (O-H stretch, hydrogen-bonded), a strong peak around 1050-1100 cm⁻¹ (Si-O-Si asymmetric stretch), and sharp peaks corresponding to Si-CH₃ vibrations.

-

Melting Point: A sharp melting point is a strong indicator of high purity. Literature values are typically in the range of 65-69°C.[1] A broad or depressed melting range suggests the presence of impurities.

Conclusion

The synthesis of 1,1,3,3-tetramethyl-1,3-disiloxanediol offers a compelling case study in reaction control. While the traditional hydrolysis of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane remains a robust and economical method, its success hinges entirely on the precise management of temperature and pH to outcompete the parasitic condensation reaction. The emergence of oxidative hydrolysis techniques presents a promising, environmentally benign alternative that circumvents the challenges of handling HCl.[3] The choice of method will ultimately depend on the specific requirements of the application, including scale, cost constraints, and the imperative for "green" chemical processes. A thorough understanding of the underlying principles of both pathways enables the research scientist to make an informed decision and produce this vital building block with the highest possible quality.

References

- Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Comp - ADDI. (2023). ADDI.

- Selectively synthesis of silanediol, hydrosilanol, and hydrosiloxane. - ResearchGate. (n.d.). ResearchGate.

- Efficient Asymmetric Synthesis of Silanediol Precursors from 1,5-Dihydrosiloles | Organic Letters. (n.d.). ACS Publications.

- Organocatalytic Asymmetric Synthesis of Si-Stereogenic Siloxanols - PMC. (2024). NIH.

- Synthesis and Properties of a Sterically Unencumbered δ-Silanediol Amino Acid | The Journal of Organic Chemistry. (2012). ACS Publications.

- 1,1,3,3-tetramethyldisiloxane-1,3-diol | 1118-15-6. (2024). ChemicalBook.

- EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents. (n.d.). Google Patents.

- Screening of Hydrolysis Conditions for Disiloxane 1d - ResearchGate. (n.d.). ResearchGate.

- Tetramethyldisiloxane: A Practical Organosilane Reducing Agent - Gelest, Inc. (2016). Gelest, Inc.

- Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- - NIST WebBook. (n.d.). NIST.

- Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1) - YouTube. (2009). YouTube.

Sources

An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-disiloxanediol: Properties, Synthesis, and Applications

Introduction

1,1,3,3-Tetramethyl-1,3-disiloxanediol, a foundational organosilicon compound, serves as a critical building block in the synthesis of advanced silicone-based materials. Identified by its CAS Registry Number 1118-15-6, this molecule is characterized by a flexible siloxane backbone (Si-O-Si) terminated by reactive hydroxyl (silanol, Si-OH) groups.[1][2] This unique structure, combining inorganic and organic features, makes it an invaluable intermediate in the production of various polymers and fine chemicals. Its ability to undergo condensation reactions allows for the controlled construction of larger polysiloxane chains, making it a compound of significant interest to researchers in materials science, polymer chemistry, and pharmaceutical development.[3] This guide provides a comprehensive overview of its core physical characteristics, synthesis protocols, and functional utility for professionals in drug development and scientific research.

Physicochemical and Molecular Characteristics

The physical state and chemical behavior of 1,1,3,3-tetramethyl-1,3-disiloxanediol are dictated by its distinct molecular structure. It typically presents as a white to off-white solid, a consequence of intermolecular hydrogen bonding between the terminal silanol groups.[3]

Core Physical Properties

A summary of the essential quantitative data for this compound is presented below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄H₁₄O₃Si₂ | [2] |

| Molecular Weight | 166.32 g/mol | [2][4][5] |

| CAS Number | 1118-15-6 | [1][2] |

| Appearance | White to Off-White Solid | |

| Melting Point | 65-69 °C | [1][3] |

| Boiling Point | 167.4 ± 23.0 °C (Predicted) | [3] |

| Density | ~1.1 g/cm³ | [1][3] |

| pKa | 13.55 ± 0.53 (Predicted) | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

Molecular Structure and Identifiers

The structural arrangement of 1,1,3,3-tetramethyl-1,3-disiloxanediol is fundamental to its reactivity. The two silicon atoms are bridged by an oxygen atom, and each silicon atom is bonded to two methyl groups and one hydroxyl group.

Caption: Molecular structure of 1,1,3,3-tetramethyl-1,3-disiloxanediol.

Key Identifiers:

Synthesis Protocol: Hydrolysis of 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane

The most direct and common laboratory-scale synthesis of 1,1,3,3-tetramethyl-1,3-disiloxanediol involves the controlled hydrolysis of its chlorinated precursor, 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. The chlorine atoms attached to the silicon are highly susceptible to nucleophilic substitution by water, making this a robust and efficient transformation.[6]

Causality of Experimental Design

The protocol is designed to manage the exothermic nature of the hydrolysis and to neutralize the hydrochloric acid byproduct, which could otherwise catalyze undesirable side reactions, such as self-condensation of the product.

-

Controlled Addition: The dichlorodisiloxane is added slowly to a mixture of water and a water-miscible organic solvent (e.g., acetone or THF). This maintains a low concentration of the reactant and helps dissipate the heat generated.

-

Neutralizing Agent: A weak base, such as sodium bicarbonate, is included in the reaction mixture. It neutralizes the HCl as it forms, preventing a drop in pH and minimizing acid-catalyzed condensation of the silanol product.

-

Extraction & Purification: After the reaction, the organic solvent is removed, and the product is extracted into a non-polar solvent. This step separates the desired siloxanediol from inorganic salts. Subsequent washing and evaporation yield the crude product, which can be further purified by recrystallization or sublimation.[7]

Step-by-Step Methodology

-

Reaction Setup: Prepare a solution of deionized water and a suitable organic solvent (e.g., acetone) in a reaction vessel equipped with a magnetic stirrer and dropping funnel. Add a stoichiometric excess of a mild base (e.g., sodium bicarbonate). Cool the mixture in an ice bath.

-

Reactant Addition: Slowly add 1,3-dichloro-1,1,3,3-tetramethyldisiloxane dropwise to the stirred, cooled solution. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator.

-

Product Extraction: Add a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water to the remaining aqueous slurry. Transfer the mixture to a separatory funnel, shake, and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with a dilute brine solution and then deionized water to remove any remaining salts or impurities.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 1,1,3,3-tetramethyl-1,3-disiloxanediol as a solid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the purified compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,1,3,3-tetramethyl-1,3-disiloxanediol.

Reactivity, Applications, and Safety

Chemical Reactivity

The synthetic utility of 1,1,3,3-tetramethyl-1,3-disiloxanediol is centered on the reactivity of its two silanol (Si-OH) groups. These groups can undergo condensation reactions with each other or with other silicon-containing species (like chlorosilanes or alkoxysilanes) to form new siloxane (Si-O-Si) bonds. This allows for the precise elongation of polymer chains or the creation of more complex silicone architectures, such as ladder-type oligosilsesquioxanes.[7]

Applications in Research and Development

As a difunctional monomer, this compound is a valuable building block in several areas:

-

Polymer Synthesis: It is a key precursor for producing well-defined polysiloxanes with controlled molecular weights and specific end-groups.

-

Pharmaceutical Synthesis: It serves as a useful synthetic intermediate for creating more complex molecules in the development of new pharmaceutical agents.[3]

-

Material Science: It is used to synthesize hybrid organic-inorganic materials and as a surface modification agent to introduce hydrophilicity or reactive sites.

Safety and Handling

According to safety data sheets, standard laboratory precautions should be observed when handling 1,1,3,3-tetramethyl-1,3-disiloxanediol.

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye protection to avoid skin and eye contact.[4]

-

Inhalation: Avoid the formation and inhalation of dust. If inhaled, move the individual to fresh air.[4]

-

Fire Safety: While the compound itself is not highly flammable, standard fire safety measures for chemical laboratories should be in place. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[4]

-

Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere.[3]

References

-

CAS Common Chemistry. (n.d.). 1,1,3,3-Tetramethyl-1,3-disiloxanediol. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. Retrieved from [Link]

-

NIST. (n.d.). Tetramethyl-1,3-disiloxanediol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Unno, M., Takada, K., & Matsumoto, H. (2006). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Applied Organometallic Chemistry, 20(10), 831-836. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Tetramethyl-1,3-disiloxanediol [webbook.nist.gov]

- 3. 1,1,3,3-tetramethyldisiloxane-1,3-diol | 1118-15-6 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | C4H14O3Si2 | CID 70697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-disiloxanediol (CAS 1118-15-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,3,3-Tetramethyl-1,3-disiloxanediol (CAS 1118-15-6), a versatile organosilicon compound. It delves into its chemical and physical properties, synthesis, and key applications, particularly its role as a valuable building block in pharmaceutical synthesis and materials science. This document is intended to serve as a detailed resource for researchers and professionals in drug development and chemical synthesis, offering insights into its reactivity, handling, and potential applications.

Introduction and Molecular Overview

1,1,3,3-Tetramethyl-1,3-disiloxanediol, a member of the siloxane family, is characterized by a core structure containing a silicon-oxygen backbone.[1] This unique structure, featuring two silicon atoms each bonded to two methyl groups and a hydroxyl group, confers a combination of useful properties.[1] The presence of hydrophilic hydroxyl groups and hydrophobic methyl groups makes it a compound of interest for applications requiring surface-active properties.[1] Its siloxane backbone also provides flexibility and durability, which are advantageous in polymer chemistry.[1]

Key Identifiers:

-

Chemical Name: 1,1,3,3-Tetramethyl-1,3-disiloxanediol[1]

-

CAS Number: 1118-15-6[1]

-

Synonyms: 1,3-Dihydroxy-1,1,3,3-tetramethyldisiloxane, Tetramethyldisiloxane-1,3-diol, Simethicone Impurity 2[1][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,1,3,3-Tetramethyl-1,3-disiloxanediol is crucial for its effective application in research and development.

| Property | Value | Source(s) |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [1] |

| Melting Point | 65-69 °C | [2] |

| Boiling Point | 167.4±23.0 °C (Predicted) | |

| Density | 1.095 g/cm³ | |

| Solubility | Slightly soluble in DMSO and Methanol | [] |

| pKa | 13.55±0.53 (Predicted) | |

| Storage Temperature | -20°C Freezer, under inert atmosphere or 2°C - 8°C | [2][6] |

Synthesis and Manufacturing

The efficient synthesis of 1,1,3,3-Tetramethyl-1,3-disiloxanediol is critical for its availability in research and industrial applications.[7] While specific proprietary synthesis methods may vary, a general understanding of the synthetic pathway is beneficial for chemists.

A common conceptual approach to the synthesis of siloxanediols involves the hydrolysis of the corresponding dichlorosilane. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Generalized synthesis workflow for 1,1,3,3-Tetramethyl-1,3-disiloxanediol.

Applications in Research and Development

Pharmaceutical Synthesis

1,1,3,3-Tetramethyl-1,3-disiloxanediol serves as a valuable building block in the synthesis of various pharmaceutical compounds.[7] Its unique chemical properties enable the introduction of specific structural motifs into complex drug molecules, which can be instrumental in the development of new therapeutic agents.[7] The bifunctional nature of the molecule, with its two hydroxyl groups, allows for its use as a linker or spacer in the design of novel drug candidates.

Materials Science and Polymer Chemistry

The siloxane backbone of this compound imparts flexibility and durability, making it a useful component in materials science.[1] It can be incorporated into polymer chains to modify the properties of the resulting material, such as thermal stability and surface characteristics. Its dual hydrophilic-hydrophobic nature also makes it suitable for use as a silicone-based surfactant or in formulations requiring surface-active agents.[1]

Diagnostic Reagents

There is noted utility for CAS 1118-15-6 in the field of diagnostic reagents, contributing to advancements in medical technology.[7] While specific applications are often proprietary, its chemical reactivity and stability are advantageous in the formulation of various diagnostic assays.

Safety, Handling, and Toxicology

While generally considered to have low toxicity, standard safety precautions should be observed when handling 1,1,3,3-Tetramethyl-1,3-disiloxanediol.[1]

GHS Hazard Statements:

-

H312: Harmful in contact with skin.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H332: Harmful if inhaled.[8]

-

H335: May cause respiratory irritation.[9]

Precautionary Statements (selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

For detailed safety information, it is imperative to consult the latest Safety Data Sheet (SDS) from the supplier.[8][9][10]

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Recommended safe handling workflow for laboratory use.

Conclusion

1,1,3,3-Tetramethyl-1,3-disiloxanediol is a versatile and valuable chemical compound with significant applications in both pharmaceutical development and materials science. Its unique combination of a flexible siloxane backbone and reactive hydroxyl groups provides a foundation for the synthesis of novel molecules and materials. A comprehensive understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in research and industrial settings.

References

-

The Chemistry and Applications of 1,1,3,3-Tetramethyldisiloxane-1,3-diol (CAS 1118-15-6) - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Tetramethyl-1,3-disiloxanediol - NIST WebBook. [Link]

-

SAFETY DATA SHEETS. [Link]

Sources

- 1. CAS 1118-15-6: 1,1,3,3-Tetramethyl-1,3-disiloxanediol [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1,1,3,3-tetramethyldisiloxane-1,3-diol | 1118-15-6 [chemicalbook.com]

- 6. 1118-15-6 | CAS DataBase [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. tlcstandards.com [tlcstandards.com]

- 9. biosynth.com [biosynth.com]

- 10. zycz.cato-chem.com [zycz.cato-chem.com]

A Senior Application Scientist's Guide to the Controlled Hydrolysis of Dichlorodimethylsilane for the Synthesis of 1,1,3,3-Tetramethyl-1,3-disiloxanediol

Executive Summary: The hydrolysis of dichlorodimethylsilane is a cornerstone reaction in silicone chemistry, serving as the primary route to polydimethylsiloxane (PDMS) polymers. However, by exerting precise control over reaction conditions, this process can be strategically halted at the dimer stage to yield 1,1,3,3-tetramethyl-1,3-disiloxanediol. This disiloxanediol is not merely an intermediate; it is a valuable molecular building block in its own right, particularly within the fields of materials science and drug development. The silanol (Si-OH) functionalities it possesses offer unique chemical properties, including enhanced acidity and hydrogen-bonding capabilities compared to their carbon-based analogues, making them intriguing moieties for medicinal chemistry and advanced drug delivery systems.[1][2] This guide provides an in-depth exploration of the reaction mechanism, a field-tested experimental protocol for its controlled execution, and methods for the characterization of the final product, tailored for researchers, scientists, and drug development professionals.

The Underlying Chemistry: From Chlorosilane to Siloxanediol

The conversion of dichlorodimethylsilane to 1,1,3,3-tetramethyl-1,3-disiloxanediol is a two-stage process involving a rapid hydrolysis reaction followed by a controlled condensation reaction. Understanding the kinetics and equilibria of both stages is paramount to isolating the desired disiloxanediol and preventing runaway polymerization.

The Hydrolysis Reaction: Formation of an Unstable Intermediate

Dichlorodimethylsilane reacts vigorously and exothermically with water to replace its two chlorine atoms with hydroxyl groups.[3][4][5] This reaction proceeds through a nucleophilic substitution mechanism, yielding the highly reactive and unstable intermediate, dimethylsilanediol (DMSD), and generating two equivalents of hydrochloric acid (HCl).[3][4][6]

(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl

The transient nature of DMSD is a critical challenge; it is highly susceptible to self-condensation, particularly in the acidic environment created by the HCl byproduct.[4][7] Therefore, the reaction must be conducted under conditions that allow for its immediate and controlled subsequent transformation.

The Condensation Reaction: Dimerization vs. Polymerization

The newly formed dimethylsilanediol molecules readily condense with one another, eliminating a molecule of water to form a siloxane (Si-O-Si) bond.[3][6] The primary goal of this synthesis is to favor the condensation of two DMSD molecules to form the stable 1,1,3,3-tetramethyl-1,3-disiloxanediol:

2(CH₃)₂Si(OH)₂ → HO-[Si(CH₃)₂-O-Si(CH₃)₂]-OH + H₂O

However, this dimerization competes with further condensation reactions that lead to the formation of longer linear polysiloxane chains and cyclic byproducts, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[5][6]

Causality Behind Experimental Choices: Controlling the Outcome

The key to successfully synthesizing the disiloxanediol lies in manipulating the reaction conditions to favor dimerization over polymerization.[5]

-

Stoichiometry and Dilution: Using a carefully controlled amount of water and conducting the reaction in a suitable solvent (like diethyl ether) helps manage the reaction rate and local concentrations of the reactive DMSD intermediate.

-

Temperature Control: The hydrolysis is highly exothermic. Maintaining a low temperature (0-15°C) is crucial to slow the rate of both hydrolysis and subsequent condensation, providing a larger window to control the reaction and prevent the formation of higher molecular weight polymers.[8][9]

-

pH Management: The generated HCl byproduct can catalyze the condensation reaction.[6] The workup procedure, therefore, involves neutralization with a weak base (e.g., sodium bicarbonate solution) to quench the reaction and remove the acid.

Caption: Step-by-step workflow for the synthesis and purification.

Product Purification and Characterization

Verification of the product's identity and purity is a cornerstone of scientific integrity. The crude product may contain residual solvent, starting material, and oligomeric byproducts.

Purification

For many applications, the product obtained after solvent evaporation is sufficiently pure. For higher purity, recrystallization from a suitable solvent like hexane can be employed. [10]Alternatively, vacuum distillation can be used to separate the desired disiloxanediol from non-volatile polymeric impurities.

Characterization Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and powerful technique for confirming the presence of key functional groups. The spectrum of the product should exhibit a strong, broad absorption band around 3350 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded silanol groups. [11]Additionally, a strong peak around 1060 cm⁻¹ indicates the asymmetric stretching of the Si-O-Si bond in the siloxane backbone. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show a singlet for the methyl protons on the silicon atoms and a broad singlet for the hydroxyl protons, which will disappear upon shaking with D₂O.

-

²⁹Si NMR: This is particularly diagnostic. The chemical shift for the silicon atoms in the disiloxanediol will be significantly upfield compared to the starting dichlorodimethylsilane, confirming the hydrolysis and condensation. [11]* Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product. [11]

-

Applications in Pharmaceutical Research and Drug Development

The unique properties of the silanol group make 1,1,3,3-tetramethyl-1,3-disiloxanediol and related silanols highly relevant to the pharmaceutical industry.

-

Bioisosteres for Alcohols: Silanols can act as bioisosteres for carbinols (C-OH). Due to silicon's higher electropositivity compared to carbon, the Si-O bond is more polarized, making the silanol proton more acidic and a stronger hydrogen bond donor than its carbon counterpart. [1][2]This property can be exploited in drug design to enhance binding affinity to biological targets like enzymes. [11]* Precursors for Bioactive Molecules: The disiloxanediol serves as a versatile platform for synthesizing more complex organosilicon molecules with potential therapeutic applications. [2]* Drug Delivery Systems: The silanol group is fundamental to the surface chemistry of silica-based materials used in drug delivery. [13][14]Understanding the behavior of simple silanols provides insight into how silica nanoparticles can be functionalized to carry drugs, improve solubility, and control release kinetics. [13][15][16][17]The biocompatibility and tunable nature of silicone-based materials make them excellent candidates for implantable and transdermal drug delivery devices. [17][18][19]

References

-

Chandrasekhar, V., Nagendran, S., & Butcher, R. J. (2001). Synthesis and Characterization of New Organosilanediols with Si−N Bonds. Organometallics, 20(3), 450–456. [Link]

-

Chandrasekhar, V., Nagendran, S., & Butcher, R. J. (2001). Synthesis and Characterization of New Organosilanediols with Si−N Bonds. Organometallics, 20(3), 450-456. [Link]

-

Chandrasekhar, V., Nagendran, S., & Butcher, R. J. (2001). Synthesis and Characterization of New Organosilanediols with Si−N Bonds. Organometallics. [Link]

-

The role of silicon in drug discovery: a review. (2024). RSC Medicinal Chemistry. [Link]

-

Experiments - Hydrolysis of chloromethylsilanes. (n.d.). Chemiedidaktik Uni Wuppertal. [Link]

-

Showerman, J. C., et al. (2012). Organosilicon Molecules with Medicinal Applications. ACS Publications. [Link]

-

Hydrolysis of Silicone Polymers in Aqueous Systems. (n.d.). Bibliothèque et Archives Canada. [Link]

-

Enhancing drug solubility through competitive adsorption on silica nanosurfaces with ultrahigh silanol densities. (2023). Proceedings of the National Academy of Sciences. [Link]

-

Stimuli-Responsive Silica Silanol Conjugates: Strategic Nanoarchitectonics in Targeted Drug Delivery. (2022). Open Research Newcastle. [Link]

-

Synthesis and Characterization of Colloidal Model Particles Made from Organoalkoxysilanes. (1994). ACS Publications. [Link]

-

The Combination of Solid-State Chemistry and Medicinal Chemistry as the Basis for the Synthesis of Theranostics Platforms. (2022). MDPI. [Link]

-

Dimethylsilanediol from silicone elastomers: Analysis, release from biopharmaceutical process equipment, and clearance studies. (n.d.). OUCI. [Link]

-

Synthesis of polydimethylsiloxane microemulsions by self-catalyzed hydrolysis/condensation of dichlorodimethylsilane. (2002). Comptes Rendus de l'Académie des Sciences. [Link]

-

Determination of Silanol in Silicones by Quantitative FTIR. (1982). NTIS. [Link]

-

Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. (2015). Scientific Spectator. [Link]

-

Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity. (2023). MDPI. [Link]

- Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane. (2012).

- Process for preparing 1,1,3,3-tetramethyl-disiloxane. (1992).

-

Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS) and. (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. (2019). ResearchGate. [Link]

-

New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. (2020). ResearchGate. [Link]

- Method for the preparation of 1,1,3,3,-tetramethyldisiloxane. (1975).

-

Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. (2002). ResearchGate. [Link]

-

Various types of silanols and siloxane present on the chromatographic surface. (n.d.). ResearchGate. [Link]

-

Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1). (2009). YouTube. [Link]

-

Hydrolysis and polycondensation. (n.d.). Chemiedidaktik Uni Wuppertal. [Link]

-

Polysiloxanes in Theranostics and Drug Delivery: A Review. (2018). MDPI. [Link]

-

Dimethylsilanediol from silicone elastomers: Analysis, release from biopharmaceutical process equipment, and clearance studies. (2023). PubMed. [Link]

-

Silicones for Drug-Delivery Applications. (2006). Medical Device and Diagnostic Industry. [Link]

-

Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2014). ACS Publications. [Link]

-

Nusil Silicone Technology in Pharmaceutical Drug Delivery System: A Review. (n.d.). ResearchGate. [Link]

-

Characterization of Two Types of Silanol Groups on Fused-Silica Surfaces Using Evanescent-Wave Cavity Ring-Down Spectroscopy. (2007). OUCI. [Link]

-

(PDF) Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity. (2023). ResearchGate. [Link]

-

Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations. (n.d.). Self-published. [Link]

- Method for producing 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. (1996).

-

Silanol – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

(PDF) Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane. (2020). ResearchGate. [Link]

-

Enhanced Extended-Release from Drug Delivering Capsules Containing Silicone Oils. (n.d.). The Ohio State University. [Link]

-

Synthesis and characterization of novel organo-hydrogel based agar, glycerol and peppermint oil as a natural drug carrier/release material. (2020). PubMed. [Link]

Sources

- 1. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 4. nlc-bnc.ca [nlc-bnc.ca]

- 5. Synthesis of polydimethylsiloxane microemulsions by self-catalyzed hydrolysis/condensation of dichlorodimethylsilane [comptes-rendus.academie-sciences.fr]

- 6. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 7. scientificspectator.com [scientificspectator.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 14. mdpi.com [mdpi.com]

- 15. Enhancing drug solubility through competitive adsorption on silica nanosurfaces with ultrahigh silanol densities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]

- 18. mddionline.com [mddionline.com]

- 19. ijpras.com [ijpras.com]

An In-Depth Technical Guide to the Spectroscopic Data of 1,1,3,3-Tetramethyl-1,3-disiloxanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyl-1,3-disiloxanediol, a key organosilicon compound, plays a significant role in the synthesis of various silicon-containing polymers and materials. Its unique structure, featuring both siloxane (Si-O-Si) and silanol (Si-OH) functionalities, makes it a versatile building block in materials science and a subject of interest in coordination chemistry. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural elucidation in research and development. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of 1,1,3,3-tetramethyl-1,3-disiloxanediol, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Functional Groups

To comprehend the spectroscopic data, it is essential to first visualize the molecular structure of 1,1,3,3-tetramethyl-1,3-disiloxanediol. The molecule consists of two silicon atoms linked by an oxygen atom, forming a disiloxane backbone. Each silicon atom is also bonded to two methyl groups (-CH₃) and one hydroxyl group (-OH).

Caption: Molecular structure of 1,1,3,3-tetramethyl-1,3-disiloxanediol.

The key functional groups that give rise to characteristic spectroscopic signals are:

-

Si-CH₃: Methyl groups attached to silicon.

-

Si-OH: Silanol (hydroxyl) groups.

-

Si-O-Si: Disiloxane linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1,1,3,3-tetramethyl-1,3-disiloxanediol by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two main signals corresponding to the protons of the methyl (Si-CH₃) and hydroxyl (Si-OH) groups.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH₃ | ~0.1 - 0.3 | Singlet | 12H |

| Si-OH | Variable (typically 1-5, concentration dependent) | Singlet (broad) | 2H |

Expertise & Experience: The chemical shift of the Si-CH₃ protons is characteristically found in the upfield region (0.1-0.3 ppm) due to the electropositive nature of the silicon atom, which shields the adjacent protons.[1] The signal appears as a sharp singlet because all twelve methyl protons are chemically equivalent.

The chemical shift of the silanol (Si-OH) proton is highly variable and depends on factors such as solvent, concentration, and temperature, owing to hydrogen bonding.[2] In concentrated solutions, hydrogen bonding is more prevalent, leading to a downfield shift. The signal is often broad due to chemical exchange with residual water and quadrupolar effects of the oxygen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to be very simple, showing a single signal for the methyl carbons.

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Si-C H₃ | ~ -2 to 2 |

Expertise & Experience: The carbon atoms of the methyl groups attached to silicon typically resonate at a very high field, sometimes even below 0 ppm, in the ¹³C NMR spectrum.[2] This is a characteristic feature of organosilicon compounds.

²⁹Si NMR Spectroscopy

Silicon-29 NMR provides direct insight into the silicon environment. For 1,1,3,3-tetramethyl-1,3-disiloxanediol, a single resonance is expected in the proton-decoupled ²⁹Si NMR spectrum, as both silicon atoms are chemically equivalent.

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Si (CH₃)₂(OH) | ~ -10 to -20 |

Expertise & Experience: The chemical shift of silicon in silanols is influenced by the substituents. The presence of a hydroxyl group generally results in a downfield shift compared to the corresponding siloxane. PubChem lists a 29Si NMR spectrum for this compound, although the specific chemical shift value is not directly provided.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable technique for identifying the functional groups present in 1,1,3,3-tetramethyl-1,3-disiloxanediol. The IR spectrum is characterized by strong absorptions corresponding to the vibrations of the Si-O-Si, Si-OH, and Si-CH₃ bonds. The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for this compound.[4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3690 (sharp) | O-H stretch (free) | Medium |

| ~3200-3400 (broad) | O-H stretch (H-bonded) | Strong, Broad |

| ~2960 | C-H stretch (asymmetric in CH₃) | Medium |

| ~2900 | C-H stretch (symmetric in CH₃) | Weak |

| ~1260 | CH₃ symmetric deformation (in Si-CH₃) | Strong |

| ~1080-1020 | Si-O-Si stretch (asymmetric) | Very Strong |

| ~880 | Si-OH bend | Medium |

| ~800 | Si-C stretch and CH₃ rock | Strong |

Expertise & Experience:

-

O-H Vibrations: The presence of both a sharp band around 3690 cm⁻¹ and a broad band between 3200-3400 cm⁻¹ is characteristic of silanols. The sharp band corresponds to the stretching of free, non-hydrogen-bonded O-H groups, while the broad absorption is due to intermolecularly hydrogen-bonded O-H groups.[5]

-

Si-O-Si Vibrations: The most intense band in the spectrum, typically appearing in the 1080-1020 cm⁻¹ region, is attributed to the asymmetric stretching of the Si-O-Si linkage. This is a hallmark of siloxane compounds.[5]

-

Si-CH₃ Vibrations: The strong absorption around 1260 cm⁻¹ is due to the symmetric deformation (scissoring) of the methyl groups attached to silicon. The Si-C stretching and methyl rocking vibrations are observed around 800 cm⁻¹.[5]

Experimental Protocols

Trustworthiness: The following are generalized protocols for obtaining high-quality NMR and IR spectra of 1,1,3,3-tetramethyl-1,3-disiloxanediol.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,1,3,3-tetramethyl-1,3-disiloxanediol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the labile Si-OH proton.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a proton-decoupled experiment with a larger number of scans is required. A relaxation delay of 2-5 seconds is recommended.

-

²⁹Si NMR Acquisition: This nucleus has a low natural abundance and a negative nuclear Overhauser effect (NOE). Therefore, an inverse-gated proton decoupling sequence should be used to suppress the NOE and obtain quantitative spectra. A longer relaxation delay (e.g., 10-30 seconds) is necessary due to the typically long spin-lattice relaxation times of ²⁹Si.

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Sample Preparation (Solution): Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄, CS₂). Use a liquid cell with appropriate window material (e.g., NaCl, KBr). The NIST reference spectrum was obtained in solution.[4]

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the solvent should be collected and subtracted from the sample spectrum.

Logical Relationships in Spectroscopic Analysis

The interpretation of the spectroscopic data follows a logical workflow that integrates information from different techniques to confirm the molecular structure.

Caption: Workflow for structural elucidation using spectroscopic data.

Conclusion

The NMR and IR spectroscopic data of 1,1,3,3-tetramethyl-1,3-disiloxanediol provide a comprehensive and self-validating picture of its molecular structure. The characteristic signals in ¹H, ¹³C, and ²⁹Si NMR, combined with the distinct vibrational bands in the IR spectrum, allow for unambiguous identification and purity assessment. This in-depth understanding is crucial for professionals in research and drug development who utilize this compound as a precursor for advanced materials and novel chemical entities. The protocols and interpretations presented in this guide are designed to ensure scientific integrity and provide a reliable reference for the characterization of this important organosilicon compound.

References

- Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry (5th ed.). McGraw-Hill.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

PubChem. (n.d.). 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. National Center for Biotechnology Information. Retrieved from [Link][3]

-

NIST. (n.d.). Tetramethyl-1,3-disiloxanediol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][4]

-

The Royal Society of Chemistry. (2011). Supporting Information for: Silver-catalyzed oxidative coupling of hydrosilanes with DMF. Retrieved from [Link][1]

-

DTIC. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. Defense Technical Information Center. Retrieved from [Link][2]

-

PubChem. (n.d.). 1,1,3,3-Tetramethyl-disiloxane. National Center for Biotechnology Information. Retrieved from [Link][6]

-

NIST. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][7]

-

PubChem. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-. National Center for Biotechnology Information. Retrieved from [Link][8]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link][5]

-

NIST. (n.d.). Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][9]

-

Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link][11]

-

CAS Common Chemistry. (n.d.). 1,1,3,3-Tetramethyl-1,3-disiloxanediol. Retrieved from [Link][12]

Sources

- 1. rsc.org [rsc.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | C4H14O3Si2 | CID 70697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetramethyl-1,3-disiloxanediol [webbook.nist.gov]

- 5. gelest.com [gelest.com]

- 6. 1,1,3,3-Tetramethyl-disiloxane | C4H14OSi2 | CID 18659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Disiloxane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 8. 1,1,3,3-Tetramethyldisiloxane | C4H12OSi2 | CID 6327482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- [webbook.nist.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 1,1,3,3-TETRAMETHYLDISILOXANE, 98% | [gelest.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

An In-Depth Technical Guide to the Solubility of 1,1,3,3-tetramethyl-1,3-disiloxanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,3,3-tetramethyl-1,3-disiloxanediol is a unique organosilicon compound characterized by the presence of two hydroxyl groups attached to its silicon atoms. This structure imparts a distinct solubility profile governed by its exceptional hydrogen-bonding capabilities. This guide provides a comprehensive overview of the solubility of 1,1,3,3-tetramethyl-1,3-disiloxanediol in a range of organic solvents, offering insights into the underlying intermolecular forces. Understanding these solubility characteristics is paramount for its application as a building block in pharmaceutical synthesis and materials science. This document details the theoretical principles of its solubility, presents qualitative solubility data, and provides a robust experimental protocol for quantitative determination.

Chapter 1: Introduction to 1,1,3,3-tetramethyl-1,3-disiloxanediol

1,1,3,3-tetramethyl-1,3-disiloxanediol, with the CAS Registry Number 1118-15-6, is a white crystalline solid at room temperature.[1][2] Its molecular structure consists of a central disiloxane (Si-O-Si) backbone, with two methyl groups and one hydroxyl group attached to each silicon atom. This unique arrangement of hydrophobic methyl groups and hydrophilic hydroxyl groups results in an amphiphilic character that dictates its interactions with various solvents.

1.1 Chemical Structure and Properties

The key to its chemical behavior lies in the two Si-OH (silanol) groups. These groups are potent hydrogen bond donors and acceptors, a characteristic that is central to its solubility and its utility in catalysis and supramolecular chemistry.[4][5][6]

Caption: Molecular structure of 1,1,3,3-tetramethyl-1,3-disiloxanediol.

1.2 Significance in Research and Industry

1,1,3,3-tetramethyl-1,3-disiloxanediol is a valuable intermediate in organic and materials synthesis.[7] Its bifunctional nature allows it to act as a monomer in the production of silicones and other polymers. In pharmaceutical development, organosilicon compounds are explored for their potential to modify the physicochemical properties of active pharmaceutical ingredients (APIs). Furthermore, its ability to form strong hydrogen bonds makes it a subject of interest in the field of organocatalysis.[8][9]

Chapter 2: Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of mixing. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

2.1 The Role of Intermolecular Forces

The solubility of 1,1,3,3-tetramethyl-1,3-disiloxanediol is dictated by a balance of forces:

-

van der Waals forces: Arising from the methyl groups, contributing to solubility in nonpolar solvents.

-

Dipole-dipole interactions: Due to the polar Si-O bonds.

-

Hydrogen bonding: The dominant force, stemming from the Si-OH groups, which can act as both hydrogen bond donors and acceptors.[4][5]

2.2 Hydrogen Bonding: The Defining Characteristic

Silanediols are known to form strong intermolecular hydrogen bonds, leading to self-association into dimers or polymeric networks in the solid state.[4][8] This strong self-association must be overcome for dissolution to occur. Solvents that can effectively compete for these hydrogen bonding sites will be more effective at dissolving the compound.

-

Polar Protic Solvents (e.g., alcohols): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the silanol groups and promoting solubility.

-

Polar Aprotic Solvents (e.g., acetone, THF, DMSO): These solvents possess Lewis basic sites (like oxygen atoms) that can accept hydrogen bonds from the silanol groups, leading to good solubility.[9]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack strong hydrogen bonding capabilities and are generally poor solvents for this compound, as they cannot effectively disrupt the strong intermolecular hydrogen bonds of the solute.

Chapter 3: Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Slightly Soluble to Soluble | Can both donate and accept hydrogen bonds, but competition with solvent-solvent H-bonds can limit high solubility.[2] |

| Polar Aprotic | DMSO, THF, Acetone | Slightly Soluble to Soluble | Strong hydrogen bond acceptors effectively solvate the Si-OH groups.[2][9] |

| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | Unable to overcome the strong intermolecular hydrogen bonding of the silanediol. |

Note: "Slightly Soluble" is indicated for DMSO and Methanol in some sources.[2] Practical solubility can be concentration and temperature-dependent.

Chapter 4: Experimental Workflow for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely accepted technique.[10][11]

4.1 The Isothermal Equilibrium Method: Rationale and Application

This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. At this point, the solution is saturated. The concentration of the dissolved solute is then determined analytically. This method is considered the "gold standard" for solubility measurements due to its thermodynamic validity.[11]

4.2 Step-by-Step Experimental Protocol

-

Preparation:

-

Ensure the purity of 1,1,3,3-tetramethyl-1,3-disiloxanediol and the selected organic solvents.[10]

-

Use calibrated analytical balances and volumetric glassware.

-

Set up a constant temperature bath (e.g., a shaking water bath or incubator) to the desired experimental temperature (e.g., 25 °C).

-

-

Equilibration:

-

Add an excess amount of solid 1,1,3,3-tetramethyl-1,3-disiloxanediol to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume or mass of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in the constant temperature bath and agitate for a sufficient period to reach equilibrium (typically 24-72 hours). It is crucial to demonstrate that equilibrium has been reached, for instance, by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.[10]

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[11]

-

-

Analysis:

-

Accurately weigh the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's melting point) until a constant weight of the dried solute is achieved.

-

Calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent (e.g., g/100 g solvent or mg/mL).

-

4.3 Visualization of the Experimental Workflow

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1,1,3,3-tetramethyldisiloxane-1,3-diol CAS#: 1118-15-6 [m.chemicalbook.com]

- 3. Tetramethyl-1,3-disiloxanediol [webbook.nist.gov]

- 4. Supramolecular hydrogen-bonding assembly of silanediols with bifunctional heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Hydrogen‐Bond Patterns of Aryl‐Group Substituted Silanediols and ‐triols from Alkoxy‐ and Chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silanediol versus chlorosilanol: hydrolyses and hydrogen-bonding catalyses with fenchole-based silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,1,3,3-tetramethyldisiloxane-1,3-diol | 1118-15-6 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pubs.acs.org [pubs.acs.org]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Thermal Stability of Tetramethyldisiloxanediol

Abstract

Introduction: The Significance of Tetramethyldisiloxanediol

1,1,3,3-Tetramethyldisiloxanediol, a member of the siloxanediol family, is a valuable organosilicon compound characterized by a linear siloxane backbone with terminal hydroxyl (silanol) groups. Its unique structure makes it a versatile precursor in the synthesis of a wide array of silicone-based materials, including polymers, resins, and coatings. The presence of reactive silanol groups allows for condensation reactions, forming stable siloxane bridges (Si-O-Si), which are the cornerstone of the thermal and chemical stability of silicone materials.

The thermal stability of tetramethyldisiloxanediol is a paramount consideration in its application. Whether it is used in high-temperature polymerization reactions, as an additive in thermally stressed formulations, or in the synthesis of materials for biomedical applications that must withstand sterilization processes, a thorough understanding of its decomposition temperature and mechanism is essential for predicting material performance and ensuring product integrity.

Theoretical Framework: Understanding Siloxanediol Thermal Decomposition

The thermal degradation of siloxanes is a complex process influenced by factors such as the molecular weight, the presence of catalysts or impurities, and the atmospheric conditions. For short-chain siloxanediols like tetramethyldisiloxanediol, the primary decomposition pathway in an inert atmosphere is expected to be an intramolecular or intermolecular condensation of the terminal silanol groups to form larger siloxane oligomers and water.

However, at elevated temperatures, the scission of the siloxane (Si-O) and silicon-carbon (Si-C) bonds becomes the dominant degradation mechanism. Based on extensive studies of polydimethylsiloxane (PDMS), the thermal decomposition is expected to proceed via a chain-scission mechanism, leading to the formation of volatile cyclic siloxanes.[1][2] The high energy of the Si-O bond (approximately 461 kJ/mol) contributes to the generally high thermal stability of siloxanes.[3]

Experimental Characterization of Thermal Stability

To empirically determine the thermal stability of tetramethyldisiloxanediol, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass upon decomposition.

3.1.1. TGA Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity tetramethyldisiloxanediol into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument's microbalance.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate of 20-50 mL/min to ensure an oxygen-free environment.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a linear heating rate of 10 °C/min to a final temperature of 800 °C. This heating rate provides a good balance between resolution and experimental time.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The instrument's software will generate a TGA curve (mass % vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal transitions such as melting, crystallization, and glass transitions, providing complementary information to TGA.

3.2.1. DSC Experimental Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity tetramethyldisiloxanediol into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature at a linear heating rate of 10 °C/min to a temperature just below the onset of decomposition as determined by TGA.

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating ramp under the same conditions to observe any changes in thermal behavior after the initial thermal history has been erased.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature to generate a DSC thermogram.

Analysis and Interpretation of Thermal Data

Due to the absence of specific TGA and DSC data for tetramethyldisiloxanediol in the peer-reviewed literature, we will analyze the expected thermal behavior based on data from its high-molecular-weight analogue, polydimethylsiloxane (PDMS).

Expected TGA Profile

Based on TGA studies of PDMS, tetramethyldisiloxanediol is anticipated to be thermally stable in an inert atmosphere up to temperatures in the range of 300-400°C.[6] Above this temperature, a significant, single-step mass loss is expected, corresponding to the decomposition and volatilization of the material. In an inert atmosphere, the decomposition of PDMS primarily yields volatile cyclic oligomers, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[1][3] Therefore, a very low residual mass is expected at the end of the TGA run.

If the analysis is performed in an oxidative atmosphere (e.g., air), the onset of decomposition is expected to occur at a lower temperature, potentially around 290°C.[6] The decomposition mechanism in the presence of oxygen is more complex, involving radical oxidation of the methyl groups, and would likely result in a final residual mass of silica (SiO₂).[7]

| Parameter | Expected Value (Inert Atmosphere) | Expected Value (Oxidative Atmosphere) |

| Onset Decomposition Temp. (Tonset) | 300 - 400 °C | ~290 °C |

| Peak Decomposition Temp. (Tpeak) | > 400 °C | > 300 °C |

| Decomposition Products | Volatile cyclic siloxanes (e.g., D3, D4) | CO₂, H₂O, Silica (SiO₂) |

| Residual Mass at 800 °C | < 5% | > 20% (as SiO₂) |

| Table 1: Predicted TGA Data for Tetramethyldisiloxanediol based on PDMS Analogy. |

Expected DSC Profile

The DSC thermogram of tetramethyldisiloxanediol is expected to show a sharp endothermic peak corresponding to its melting point. The purity of the compound can be inferred from the shape and temperature range of the melting endotherm. Following the melt, no other significant thermal events are anticipated until the onset of decomposition.

Identification of Decomposition Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To definitively identify the volatile products of thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the analytical technique of choice.

Py-GC-MS Experimental Protocol

-

Sample Preparation: A small amount of tetramethyldisiloxanediol is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a temperature above its decomposition point in an inert atmosphere.

-

GC Separation: The volatile decomposition products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the chromatographic column.

-

MS Identification: The separated components are then introduced into a mass spectrometer, which fragments the molecules and provides a unique mass spectrum for each compound, allowing for their positive identification by comparison to spectral libraries.

Based on studies of PDMS, the primary decomposition products of tetramethyldisiloxanediol are expected to be a series of low-molecular-weight cyclic siloxanes.[8][9]

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of tetramethyldisiloxanediol. While direct experimental data for this specific compound is limited, a robust analysis based on its polymeric analogue, PDMS, allows for well-founded predictions of its thermal behavior. The detailed experimental protocols for TGA, DSC, and Py-GC-MS outlined herein provide researchers with the necessary tools to rigorously characterize the thermal properties of tetramethyldisiloxanediol and other related siloxanediols. A thorough understanding of thermal stability is crucial for the successful application of these versatile compounds in the development of advanced materials.

References

- Camino, G., Lomakin, S. M., & Lazzari, M. (2002). Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. Polymer, 43(5), 2011-2015.

- Ruzigaj, A., Krajnc, M., & Sebenik, U. (2017).

- Örn, A. (2018). Degradation studies on polydimethylsiloxane. Master's thesis, Åbo Akademi University.

- Camino, G., Tartaglione, G., & Lazzari, M. (2005). Thermal degradation of polydimethylsiloxane (PDMS)-based silicone sealants.

- Gao, Z., et al. (2017).

- Mark, J. E. (2004). Some interesting things about polysiloxanes. Macromolecular Symposia, 201(1), 77-91.

- Valles, E. M., et al. (2020). The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber. Polymers, 12(11), 2649.

- TA Instruments. (n.d.). Thermal Analysis of the Modified and Unmodified Silica Gels to Estimate their Applicability as Stationary Phase in Gas Chromatography. Scholarlink Research Institute.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- Jell, D. (2021). Thermal Stability of Amorphous Solid Dispersions. Molecules, 26(1), 238.

- Wang, L., et al. (2022). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites.

- S-F. Y., et al. (2019).

- El-Naggar, A. Y. (2013). Thermal Analysis of the Modified and Unmodified Silica Gels to Estimate their Applicability as Stationary Phase in Gas Chromatography. Journal of Emerging Trends in Engineering and Applied Sciences, 4(1), 144-148.

- Chareonsong, D., et al. (2020). The concentration of silanol group on the prepared silica glass using TGA.

- Kleinert, J. C., & Weschler, C. J. (1980). Pyrolysis gas chromatographic-mass spectrometric identification of poly(dimethylsiloxane)s. Analytical Chemistry, 52(8), 1245-1248.

- Rzepa, M., & Bajer, K. (2021).

- JEOL. (2020). Semi-quantitative Analysis of Low-molecular-weight Cyclic Siloxane in Silicone Rubber via Pyrolysis GC/MS.

- Szafert, S., & Gladysz, J. A. (2021).

- Dow Corning. (n.d.). Quantification of Residual Amounts of Cyclic Volatile Methyl Siloxanes in Silicone Elastomers.

- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)

- Request PDF. (n.d.). Synthesis and thermal characterization of novel poly(tetramethyl-1,3-silphenylenesiloxane) derivative with phenol moiety in the main chain.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- Geczy, J. (1995). The combined use of DSC and TGA for the thermal analysis of atenolol tablets. Journal of Pharmaceutical and Biomedical Analysis, 13(2), 103-110.

- St. John, M. R., et al. (2022). Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. Crystals, 12(12), 1709.

- de Oliveira, C. M. A., et al. (2007). Synthesis and Characterization of some New Mesoionic 1,3-Thiazolium-5-thiolates via Cyclodehydration and in situ 1,3-Dipolar Cycloaddition/Cycloreversion. Molecules, 12(8), 1837-1846.

- Li, J., et al. (2017). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 9(12), 675.

- Request PDF. (n.d.). Synthesis, Characterization and Thermal Studies of 1,3-bis(4-pyridyl)propane Bridged Dicobaloximes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. primescholars.com [primescholars.com]